![molecular formula C20H17N3O B2451551 5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860784-66-3](/img/structure/B2451551.png)
5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Übersicht
Beschreibung
5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, also known as MBZP, is a synthetic compound that has shown potential in scientific research. This compound belongs to the benzimidazole class of compounds and has a pyridinone ring structure. MBZP has been studied for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Applications in Chemical Synthesis and Metal Complex Formation
Synthesis of Polydentate N-Heterocyclic Biscarbene and Complexes:
- A polydentate N-heterocyclic biscarbene was synthesized from bisimidazolium salt, which upon reaction with silver(I) triflate, yielded a silver(I) complex. This indicates the compound's utility in forming organometallic complexes and its stability under certain conditions (Caballero et al., 2001).
Formation of Pyridine Derivatives:
- Reactions involving the compound led to the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, showcasing its role in forming pyridine derivatives through a modified Hantzsch reaction (Dzvinchuk, 2007).
Development of CDK1 Inhibitors:
- The compound was used to synthesize a potent CDK1 inhibitor, highlighting its potential in medicinal chemistry for developing compounds that can modulate enzyme activity and possibly have therapeutic applications (Huang et al., 2007).
Hydrogen-bonded Molecular Structures:
- Molecules of a related compound exhibit a polarized structure and are linked into chains and sheets by hydrogen bonds, indicating the compound’s utility in forming intricate molecular architectures, which is fundamental in crystal engineering and designing materials with specific properties (Portilla et al., 2007).
Generation under Phase Transfer Catalysis:
- The compound was synthesized under kinetically controlled phase transfer catalysis conditions, showcasing its potential for synthesis under specific catalytic conditions, which is significant for industrial chemical processes (Sharma et al., 2005).
Applications in Drug Synthesis and Biochemical Studies
Synthesis of Pyrimido[1,2-a]benzimidazoles:
- The compound was used in the synthesis of pyrimido[1,2-a]benzimidazoles, indicating its role in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals (Osyanin et al., 2021).
Synthesis of Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole Derivatives:
- A route for the synthesis of pyrazolo(1,5-a)pyrimid ine derivatives through the reaction with various reagents was described, along with the in vitro antimicrobial activity of some synthesized compounds, indicating its relevance in developing novel compounds with potential biological activities (Sayed et al., 2012).
Anticancer Agent Synthesis:
- The compound was used to synthesize organometallic complexes known as potential cyclin-dependent kinase (Cdk) inhibitors, indicating its potential application in cancer treatment (Stepanenko et al., 2011).
Wirkmechanismus
Mode of Action
It contains a benzimidazole moiety, which is known to interact with various biological targets, including enzymes and receptors, and can influence cellular processes
Biochemical Pathways
Benzimidazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the diverse biological activities of benzimidazole derivatives, it is plausible that this compound could have multiple effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability and its interaction with its targets . .
Eigenschaften
IUPAC Name |
5-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-6-2-3-7-16(14)13-23-18-9-5-4-8-17(18)22-20(23)15-10-11-19(24)21-12-15/h2-12H,13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBACVFEFYTMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CNC(=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331736 | |
Record name | 5-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679119 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |
CAS RN |
860784-66-3 | |
Record name | 5-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.